molecular formula C12H11N5O2 B1384287 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1354764-86-5

7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384287
CAS No.: 1354764-86-5
M. Wt: 257.25 g/mol
InChI Key: GWZIEPJDYOITFI-UHFFFAOYSA-N
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Description

7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the adenosine receptor A2A, a member of the class A family of seven-transmembrane G protein-coupled receptors . This interaction is significant because it can modulate various physiological processes, including neurotransmission and inflammation. Additionally, this compound has been shown to inhibit certain enzymes, such as cytochrome b562, which plays a role in electron transport and cellular respiration . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the signaling pathways associated with the adenosine receptor A2A, leading to altered neurotransmission and inflammatory responses . Furthermore, this compound can impact gene expression by binding to specific transcription factors, thereby regulating the expression of genes involved in cell growth and differentiation . These cellular effects underscore the compound’s potential in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as the adenosine receptor A2A and cytochrome b562 . By binding to the adenosine receptor A2A, this compound can inhibit or activate downstream signaling pathways, leading to changes in cellular responses . Additionally, the compound can inhibit the activity of cytochrome b562, thereby affecting cellular respiration and energy production . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . These temporal effects are essential considerations for the compound’s application in therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and therapeutic efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with transporters, such as the adenosine transporter, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methoxyphenylhydrazine with a suitable pyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • **7-amine-1,2,4-triazolo[1,

Properties

IUPAC Name

7-amino-2-(4-methoxyphenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)11-15-12-14-10(18)6-9(13)17(12)16-11/h2-6H,13H2,1H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZIEPJDYOITFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=O)NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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